2-Chloro-1-(3,4-difluorophenyl)ethanol

Biocatalysis Ketoreductase Process Intensification

The (S)-enantiomer of this halogenated aromatic alcohol is non-negotiable for Ticagrelor synthesis; generic analogs propagate incorrect stereochemistry. This validated intermediate enables a 500 g/L biocatalytic process achieving >99.9% enantiomeric excess (ee) and 145.8 mmol/L/h space-time yield. It converts downstream to the cyclopropane ester with 98% yield and >99.9% de. Choose this for API purity and regulatory filing (ANDA). - Purity: >99.9% ee (chiral) - Application: Ticagrelor chiral intermediate - Supply: Consistent quality for commercial scale

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
CAS No. 51336-97-1
Cat. No. B3178332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3,4-difluorophenyl)ethanol
CAS51336-97-1
Molecular FormulaC8H7ClF2O
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCl)O)F)F
InChIInChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2
InChIKeyRYOLLNVCYSUXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(3,4-difluorophenyl)ethanol for Ticagrelor Synthesis


2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 51336-97-1) is a chiral halogenated aromatic alcohol of molecular formula C8H7ClF2O and molecular weight 192.59 g/mol [1]. This compound serves as the pivotal chiral intermediate in the industrial synthesis of Ticagrelor, a potent antiplatelet agent indicated for the treatment of acute coronary syndromes [2]. Its stereochemistry, defined by the presence of a single chiral center, is of paramount importance, as the (S)-enantiomer is the required building block for constructing the active pharmaceutical ingredient (API) with the correct absolute configuration [3].

Chiral building block for ticagrelor synthesis
Requires (S)-enantiomer for stereochemical fidelity
Enzymatic process supports high-purity chiral alcohol

Differentiated Procurement of 2-Chloro-1-(3,4-difluorophenyl)ethanol


Substituting 2-chloro-1-(3,4-difluorophenyl)ethanol with generic or closely related analogs is not scientifically or economically viable for ticagrelor synthesis. The failure of generic substitution stems from the absolute requirement for a specific enantiomer—typically the (S)-isomer—to ensure downstream stereochemical fidelity [1]. The use of a racemic mixture or the incorrect enantiomer would propagate the wrong stereochemistry, leading to the formation of therapeutically inactive or even toxic diastereomers of Ticagrelor [2]. Furthermore, as evidenced by enzyme engineering studies, the productivity and economic feasibility of the synthetic route are exquisitely sensitive to the precise catalytic system employed; performance data show that different biocatalysts exhibit drastically different capabilities in handling high substrate concentrations (e.g., a drop from 99.6% to 89% conversion when increasing from 100 to 150 g/L with a specific enzyme) [3]. Therefore, the selection of this specific intermediate, produced by a validated and optimized process, is a critical procurement decision to ensure API purity, process yield, and overall manufacturing efficiency.

Enantiomer mismatch
Racemic or opposite enantiomer may propagate stereochemical errors, producing undesired diastereomers.
Catalyst specificity
Ketoreductase performance varies sharply; enzymes not validated for high substrate loading may lose conversion efficiency.
Process economics sensitivity
Substrate loading tolerance and yield are process-dependent; substitution may reduce productivity and raise cost.

2-Chloro-1-(3,4-difluorophenyl)ethanol: Comparative Evidence


Substrate Loading Comparison Across Biocatalysts

The productivity of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol synthesis is highly dependent on the specific ketoreductase (KRED) used. A direct comparison across enzyme patents reveals that the KR-01 enzyme enables complete conversion at a substrate concentration of 500 g/L, a performance metric that is significantly higher than the 150-200 g/L maximum catalytic concentrations reported for competing enzymes in other studies [1]. For instance, an enzyme described in CN105671099A shows a dramatic drop in conversion rate from 99.6% to 89% when the substrate concentration is increased from 100 to 150 g/L, rendering it impractical for high-titer industrial processing [2]. Similarly, the enzyme in CN106047828A achieves complete conversion only up to 200 g/L, which is less than half the productive capacity of the KR-01 process [2]. This evidence directly positions (S)-2-chloro-1-(3,4-difluorophenyl)ethanol produced via the KR-01 system as a more cost-effective and scalable sourcing option.

Substrate Loading
Head-to-head
Target: 500 g/L (KR-01)
Comparator: 200 g/L
+300 g/L (2.5× higher loading)
Higher loading supports increased volumetric productivity.
KR-01 maintains complete conversion at 500 g/L substrate.
Biocatalysis Ketoreductase Process Intensification

Space-Time Yield Comparison

Space-time yield (STY) is a critical metric for industrial process feasibility, quantifying reactor productivity. The enzymatic process for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using KR-01 ketoreductase achieves an STY of 145.8 mmol/L/h [1]. In contrast, the synthesis of the (R)-enantiomer using the PpKR8 dehydrogenase reports a significantly higher STY of 728 g/(L·day), which is equivalent to 157 mmol/L/h [2]. While the (R)-enantiomer process demonstrates a higher STY in this specific study, the KR-01 process is noteworthy for achieving its STY at an exceptionally high substrate concentration of 500 g/L. This combination of high titer and moderate STY is a hallmark of a robust, scalable industrial process, ensuring efficient use of manufacturing assets compared to processes that may offer higher STY but are limited to much lower substrate concentrations [3].

Space-Time Yield
Cross-study comparable
145.8 mmol/L/h
Comparator (R-enantiomer): 157 mmol/L/h
Comparable STY achieved at much higher substrate concentration (500 vs 300 g/L).
Process robustness evident in high-titer conditions.
Biocatalysis Process Economics Green Chemistry

Enantioselectivity Benchmarking

The required optical purity for the key chiral intermediate is >99.9% enantiomeric excess (ee) to meet pharmaceutical quality standards. The industrially validated KR-01 ketoreductase process achieves this target, yielding (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with >99.9% ee [1]. This level of enantioselectivity is a baseline requirement for commercial synthesis but is not universally achieved by all biocatalysts. For example, the wild-type carbonyl reductase KmCR exhibits only moderate stereoselectivity for this substrate, with an enantiomeric excess of the S-product (eep) of just 80.3% [2]. Protein engineering efforts were required to generate mutants (e.g., KmCR-W3) that could achieve the required strict enantioselectivity (eep >99.7%) [2]. This comparison underscores that procuring the intermediate from a supplier using a validated, high-fidelity enzyme like KR-01 mitigates the risk of chiral impurity contamination, which could compromise downstream API purity and necessitate costly reprocessing.

Enantioselectivity
Cross-study comparable
Target: >99.9% ee (KR-01)
Comparator: 80.3% eep (wild-type)
+19.6% absolute improvement
Exceeds 99.9% ee, supporting stereochemical control.
Wild-type enzyme required engineering to reach similar selectivity.
Enantioselectivity Biocatalysis Enzyme Engineering

Yield Comparison: Biocatalysis vs Chemocatalysis

The shift from traditional chemocatalysis to biocatalysis for this intermediate is driven by superior selectivity and yield. The KR-01 biocatalytic process achieves a near-quantitative conversion (>99%) from the ketone precursor to the desired chiral alcohol, with an isolated product yield of 98% for the subsequent ester intermediate [1]. In contrast, a recent whole-cell biocatalytic approach using a deep eutectic solvent (DES) system, while demonstrating a high optical purity (>99% ee), reports a maximum isolated yield of 95.9% for the alcohol itself [2]. Although a direct comparison is confounded by different process metrics (yield of alcohol vs. yield of downstream ester), the data consistently show that optimized biocatalytic systems can achieve yields exceeding 95%, which is a significant improvement over lower-yielding or less selective chemical alternatives and other less optimized biological methods.

Process Yield
Cross-study comparable
98% (ester)
Comparator alcohol yield: 95.9%
High isolated yield reported for downstream ester; supports process efficiency.
Yield metrics differ (ester vs alcohol); direct comparison limited.
Green Chemistry Biocatalysis Process Yield

2-Chloro-1-(3,4-difluorophenyl)ethanol Applications


Industrial-Scale Biocatalysis

This compound is the primary input for a highly intensified industrial biocatalytic process to manufacture (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. The process, validated at a 500 g/L substrate concentration, yields the chiral alcohol with >99.9% ee and a space-time yield of 145.8 mmol/L/h [1]. This scenario is directly supported by the quantitative evidence showing superior substrate loading compared to alternative enzymes [2]. The high productivity and stereoselectivity make this the preferred route for commercial-scale manufacturing of Ticagrelor.

Analytical Reference Standard for ANDA

2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial reference standard for the analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) for generic Ticagrelor [1]. Its high purity and well-defined stereochemistry, as demonstrated by the >99.9% ee achievable in its synthesis [2], make it an essential comparator for ensuring the identity, purity, and chiral integrity of the intermediate during commercial production and regulatory filing.

Ticagrelor API Synthesis via Cyclopropane Intermediate

The (S)-2-chloro-1-(3,4-difluorophenyl)ethanol produced is directly converted to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a key downstream intermediate on the Ticagrelor synthetic route. The KR-01 biocatalytic process provides the chiral alcohol that enables this transformation with a remarkable 98% yield and >99.9% diastereomeric excess (de) [1]. This application scenario is directly validated by the evidence of high enantioselectivity in the initial bioreduction step, which ensures the stereochemical fidelity of the final API.

Application
Selection Property
Validation Focus
Industrial biocatalysis
Substrate loading tolerance
Scalability and ee under high substrate concentration
Chiral reference standard
Enantiomeric purity and identity
Method validation for chiral integrity
Downstream API intermediate
Stereochemical fidelity transfer
Diastereomeric excess and yield in subsequent step

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(3,4-difluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.